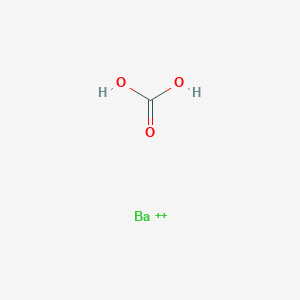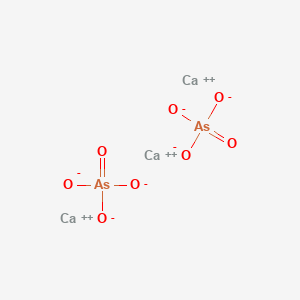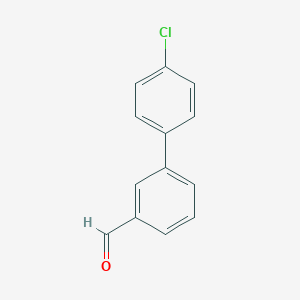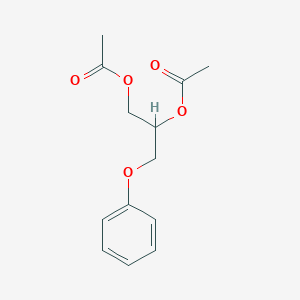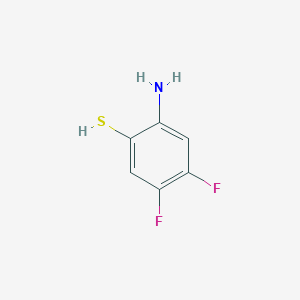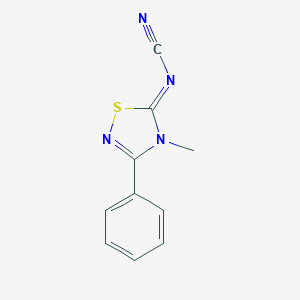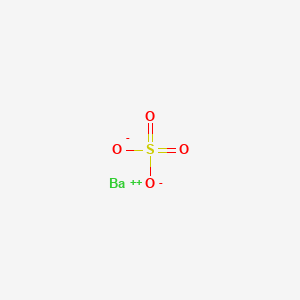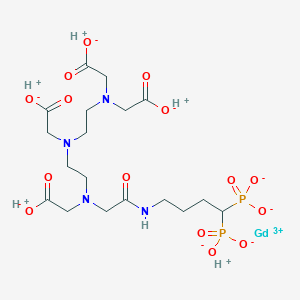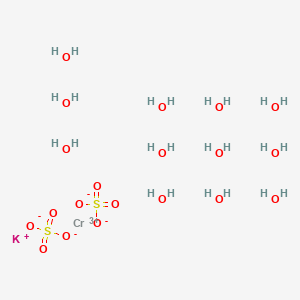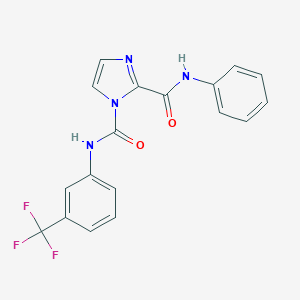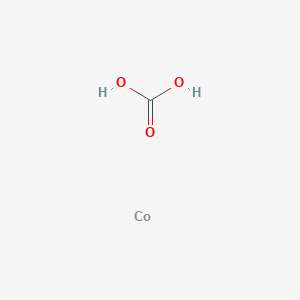
Manganese fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese fluoride is a chemical compound composed of manganese and fluoride with the chemical formula MnF₂. It is a light pink solid, a color characteristic of manganese(II) compounds. This compound is known for its use in the manufacture of special kinds of glass and lasers. It also serves as a canonical example of uniaxial antiferromagnetism .
作用机制
Target of Action
Manganese fluoride, also known as manganese(2+);difluoride, primarily targets dental tissues . It plays a significant role in the strengthening of tooth enamel and the prevention of dental caries .
Mode of Action
This compound interacts with its targets through a process known as remineralization . When fluoride is present in oral fluids (i.e., saliva), fluorapatite, rather than hydroxyapatite, forms during the remineralization process . Fluoride ions (F-) replace hydroxyl groups (OH–) in the formation of the apatite crystal lattice . In fact, the presence of fluoride increases the rate of remineralization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the remineralization process of dental tissues . Fluoride ions replace hydroxyl groups in the apatite crystal lattice, forming fluorapatite . This process enhances the strength of dental tissues and increases their resistance to demineralization .
Pharmacokinetics
It is known that fluoride’s pharmacokinetics are primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion .
Result of Action
The primary result of this compound’s action is the strengthening of dental tissues and the prevention of dental caries . By replacing hydroxyl groups in the apatite crystal lattice, fluoride increases the rate of remineralization and enhances the resistance of dental tissues to demineralization .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of fluoride in drinking water can contribute to the prevention of dental caries . Excessive fluoride in the environment can lead to dental and skeletal fluorosis . Therefore, the balance between the beneficial and harmful effects of fluoride is crucial.
生化分析
Cellular Effects
Fluoride, a component of manganese fluoride, is known to cause cellular apoptosis .
Molecular Mechanism
Fluoride, a component of this compound, is known to act as an enzyme inhibitor . It can affect metabolic processes such as glycolysis, the citric acid cycle, lipolysis, and ion transport across membranes .
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of this compound over time in laboratory settings. A study on the electrochemical behaviors of this compound material for aqueous asymmetric and symmetric supercapacitors showed that the assembled MnF2//MnF2 symmetrical hybrid supercapacitor (HSC) had a potential window of 1.5 V, and it exhibited outstanding long-cycle capability .
Metabolic Pathways
Fluoride, a component of this compound, is known to inhibit enolase, a key enzyme in the glycolytic pathway .
Transport and Distribution
Fluoride, a component of this compound, is known to accumulate in various organs in the body, including the teeth and bones .
准备方法
Synthetic Routes and Reaction Conditions: Manganese fluoride can be synthesized by treating manganese or manganese(II) compounds with hydrofluoric acid. The reaction typically involves dissolving manganese(II) oxide or manganese(II) carbonate in hydrofluoric acid, resulting in the formation of this compound and water or carbon dioxide as by-products .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of manganese dioxide with hydrogen fluoride gas. This method ensures high purity and yields of the compound. The reaction is carried out at elevated temperatures to facilitate the formation of this compound .
化学反应分析
Types of Reactions: Manganese fluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds such as manganese(III) fluoride and manganese(IV) fluoride.
Reduction: It can be reduced to manganese metal by reacting with strong reducing agents.
Substitution: this compound can participate in substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as fluorine gas or chlorine trifluoride are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas are employed.
Substitution: Reactions with halide salts or other anionic compounds under controlled conditions.
Major Products Formed:
Oxidation: Manganese(III) fluoride (MnF₃), manganese(IV) fluoride (MnF₄).
Reduction: Manganese metal (Mn).
Substitution: Various manganese halides or other anionic manganese compounds.
科学研究应用
Manganese fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential role in biological systems, particularly in the context of manganese’s essential functions in living organisms.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, including its use in imaging and as a component of certain pharmaceuticals.
Industry: this compound is used in the production of special glasses and lasers, as well as in the development of advanced materials with unique magnetic properties
相似化合物的比较
Manganese fluoride can be compared with other manganese halides and fluorides of other transition metals:
Similar Compounds: Manganese(II) chloride (MnCl₂), manganese(II) bromide (MnBr₂), manganese(II) iodide (MnI₂), manganese(III) fluoride (MnF₃), manganese(IV) fluoride (MnF₄).
Uniqueness: this compound is unique due to its specific magnetic properties and its use in specialized industrial applications. .
This compound stands out among its peers for its distinctive properties and diverse applications, making it a compound of significant interest in both scientific research and industrial applications.
属性
CAS 编号 |
7782-64-1 |
|---|---|
分子式 |
F2Mn |
分子量 |
92.93485 g/mol |
IUPAC 名称 |
difluoromanganese |
InChI |
InChI=1S/2FH.Mn/h2*1H;/q;;+2/p-2 |
InChI 键 |
CTNMMTCXUUFYAP-UHFFFAOYSA-L |
SMILES |
[F-].[F-].[Mn+2] |
规范 SMILES |
F[Mn]F |
| 7782-64-1 | |
物理描述 |
Pink to red solid; [Merck Index] |
Pictograms |
Irritant |
同义词 |
MnF2, Manganese fluoride |
产品来源 |
United States |
Q1: Can pressure and temperature affect the structure of MnF2?
A2: Yes, MnF2 exhibits polymorphism under high pressure and temperature. Studies have identified transitions to α-PbO2-type (Pbcn), P 4 ¯ 2 m, ZrO2-type (Pbcm), and SrI2-type (Pbca) structures with increasing pressure and temperature [].
Q2: What spectroscopic techniques are useful for characterizing MnF2?
A2: Several techniques are employed to study MnF2, including:
- Powder X-ray Diffraction (XRD): Identifies crystal structure and phase transitions [, , ].
- Raman Spectroscopy: Provides insights into vibrational modes and structural disorder. It’s sensitive to pressure-induced changes [, ].
- High-Resolution Transmission Electron Microscopy (HRTEM): Visualizes morphology and structure at the nanoscale, aiding in understanding conversion mechanisms in battery applications [, ].
- X-ray Photoelectron Spectroscopy (XPS): Analyzes elemental composition and chemical states, especially useful in studying lithiated and delithiated MnF2 electrodes [].
Q3: What are the potential applications of MnF2?
A3: MnF2 is investigated for its potential in:
- Lithium-ion batteries: As a high-performance anode material due to its structural stability and low synthesis cost [, , , ].
- Microwave ultrasonics: Exhibits unique elastic properties and undergoes a crystallographic phase transition at a specific temperature [].
- Spintronics: Predicted to possess spin-polarized multiple Dirac cones, making it a potential candidate for next-generation spintronic devices [].
Q4: How does the morphology of MnF2 affect its performance in lithium-ion batteries?
A5: Nanostructured MnF2, such as nanorods [] and hierarchical dendritic structures [], demonstrate enhanced electrochemical performance compared to bulk MnF2. This improvement is attributed to shorter lithium diffusion pathways, efficient electron transport, and increased surface area for lithium interaction.
Q5: How does doping affect the properties of MnF2?
A5:
- Oxygen doping in KxBa(1−x)/2MnF3 is theoretically predicted to enhance lithium-ion conductivity due to the formation of stronger ionic bonds between lithium and oxygen [].
- Cobalt doping in TlMnF3 can tune the crystalline anisotropy of the material, offering control over its magnetic properties [].
Q6: Are there any environmental concerns related to MnF2?
A8: While MnF2 itself is not considered highly toxic, the production and disposal of MnF2-containing devices, such as batteries, require careful consideration to prevent potential environmental contamination from manganese. Research on recycling and waste management strategies for these materials is essential [].
Q7: How is computational chemistry used in MnF2 research?
A7: Computational methods, such as Density Functional Theory (DFT) calculations, are valuable tools for:
- Predicting stable structures: DFT calculations predicted the possibility of stabilizing ultra-thin manganese fluoride structures by fluorinating manganese dichalcogenide crystals [].
- Understanding electronic properties: Theoretical studies help elucidate the electronic band structure and predict properties like Dirac cone formation [].
- Investigating doping effects: Simulations provide insights into the impact of doping on electronic conductivity and lithium-ion migration energy barriers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


